Dimethyl [(3-chloro-5-methylphenyl)methyl]propanedioate
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Overview
Description
Dimethyl [(3-chloro-5-methylphenyl)methyl]propanedioate is an organic compound with a complex structure that includes a chlorinated aromatic ring and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [(3-chloro-5-methylphenyl)methyl]propanedioate typically involves the esterification of 3-chloro-5-methylbenzyl alcohol with dimethyl malonate. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve high yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [(3-chloro-5-methylphenyl)methyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Dimethyl [(3-chloro-5-methylphenyl)methyl]propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Dimethyl [(3-chloro-5-methylphenyl)methyl]propanedioate involves its interaction with specific molecular targets. For example, in biological systems, the ester groups can be hydrolyzed by esterases, leading to the formation of active metabolites. The chlorine atom on the aromatic ring can also participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl [(3-chlorophenyl)methyl]propanedioate
- Dimethyl [(3-methylphenyl)methyl]propanedioate
- Dimethyl [(3-bromophenyl)methyl]propanedioate
Uniqueness
Dimethyl [(3-chloro-5-methylphenyl)methyl]propanedioate is unique due to the presence of both a chlorine atom and a methyl group on the aromatic ring. This combination of substituents can significantly influence the compound’s chemical reactivity and physical properties, making it distinct from other similar compounds.
Properties
CAS No. |
62358-62-7 |
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Molecular Formula |
C13H15ClO4 |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
dimethyl 2-[(3-chloro-5-methylphenyl)methyl]propanedioate |
InChI |
InChI=1S/C13H15ClO4/c1-8-4-9(6-10(14)5-8)7-11(12(15)17-2)13(16)18-3/h4-6,11H,7H2,1-3H3 |
InChI Key |
GWSMWUXSTNHALX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)CC(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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